Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps . One method involves the reaction of cyclopropylacetylene with caesium carbonate and copper (I) bromide in N,N-dimethyl-formamide at 120℃ . This is followed by the addition of ethyl isocyanoacetate . The reaction mixture is then concentrated and purified by flash column chromatography to yield the product .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring substituted with a cyclopropyl group at the 3-position and an ethyl ester at the 2-position .
Physical and Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.85 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.28 . Its water solubility is 0.821 mg/ml .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate and related compounds have been extensively studied for their synthetic and chemical properties. Research demonstrates various methods for synthesizing polysubstituted pyrroles, highlighting the utility of cyclopropyl-tethered 3-alkynyl imines, which react with compounds containing polarized covalent bonds. This method enables the introduction of diverse functional groups into the pyrrole ring and its side-chain, indicating its versatility in chemical synthesis (Urbanaitė & Čikotienė, 2016). Furthermore, solvent-free synthesis methods under microwave irradiation have been developed, leading to efficient and eco-friendly production of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from precursors like ethyl 2-nitro-5-oxo-3,5-diarylpentanoates (Khajuria et al., 2013).
Molecular Structure and Analysis
Advanced studies have been conducted on the molecular structure and spectral analyses of this compound derivatives. These include the investigation of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, characterized by various spectroscopic techniques and quantum chemical calculations. These studies provide insights into the thermodynamic parameters, vibrational analyses, and electron density distributions, contributing to a deeper understanding of their molecular properties (Singh et al., 2013).
Applications in Organic Synthesis
The compound and its analogs are used in various organic synthesis processes. For instance, they are involved in the Palladium-catalyzed amination of chlorinated compounds, indicating their potential in forming novel compounds with potential pharmacological activities (Al-taweel et al., 2019). Moreover, their use in the Hantzsch pyrrole synthesis showcases their role in obtaining a range of pyrrole derivatives, essential in pharmaceutical and dye industries (Roomi & Macdonald, 1970).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 3-Cyclopropylpyrrole-2-carboxylate may also interact with various biological targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 3-Cyclopropylpyrrole-2-carboxylate may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -5.85 cm/s . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.28 .
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-8(5-6-11-9)7-3-4-7/h5-7,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKRDQDLLBXZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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